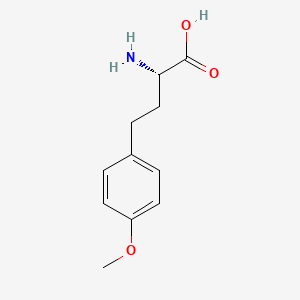

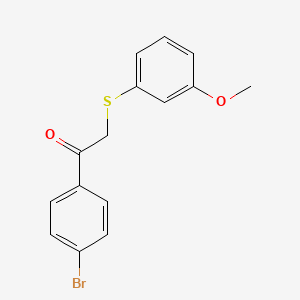

(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid

説明

“(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid” is a chemical compound used in scientific research1. It exhibits diverse applications, ranging from drug synthesis to studying protein interactions, due to its unique structure and properties1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid”. However, it’s worth noting that the most frequently used synthetic reactions in medicinal chemistry were discovered more than 20 years ago2.Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory3. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes3.

Chemical Reactions Analysis

While specific chemical reactions involving “(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid” are not available, it’s important to note that new synthetic reactions have a high bar of impact for use in drug discovery2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid” are not explicitly mentioned in the retrieved information. However, similar compounds have been studied for their physical and chemical properties4.科学的研究の応用

Antimicrobial and Antifungal Activities

A study explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties, finding that some of these compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Enhancement of Intestinal Barrier Function

Research on DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor similar in structure to (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid, showed its potential to protect epithelial barrier function in vitro. HMTBA, when diverted to the transsulfuration pathway, increases the production of antioxidant metabolites such as taurine and glutathione, suggesting a valuable role in improving intestinal homeostasis (Martín-Venegas et al., 2013).

Methionine Supply in Dairy Cows

Another study on the metabolic fate of methionine hydroxy analog isopropyl ester, which shares structural similarities with (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid, highlighted its quick absorption and conversion to methionine. This process underscores the importance of such compounds in supplementing essential amino acids for lactation performance in dairy cows (Graulet et al., 2005).

Green Chemistry Applications

Research into the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of certain pharmaceuticals, demonstrated an efficient, mild, and organic solvent-free process. This approach highlights the potential of (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid derivatives in green chemistry applications (Delhaye et al., 2006).

Peptide Synthesis and NMR Studies

A study on the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, derivatives that incorporate a perfluoro-tert-butyl group for enhanced 19F NMR sensitivity, suggests the utility of (2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid derivatives in designing probes for NMR studies and medicinal chemistry (Tressler & Zondlo, 2014).

Safety And Hazards

The safety data sheet for “(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid” is available5, which would provide detailed information about its safety and hazards.

将来の方向性

The specific future directions for “(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid” are not available in the retrieved information.

特性

IUPAC Name |

(2S)-2-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADFNIWVWZWOFA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446443 | |

| Record name | (2S)-2-Amino-4-(4-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-4-(4-methoxyphenyl)butanoic Acid | |

CAS RN |

82310-97-2 | |

| Record name | (2S)-2-Amino-4-(4-methoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2E)-2-Benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B1611402.png)